N-(2-(dimethylamino)ethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide
Description
N-(2-(dimethylamino)ethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a 4-fluorophenyl group and at position 1 with a propanamide side chain linked to a dimethylaminoethyl group.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-12(17(24)19-10-11-21(2)3)22-16(23)9-8-15(20-22)13-4-6-14(18)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPDXTMNOWCXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN(C)C)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with pyridazinone-based and aminopropyl/aminoethyl-substituted analogs. Key comparisons include:
Pyridazinone Derivatives with Fluorinated Substituents
- Compound 6g (): Structure: Features a 4-fluorophenylpiperazinyl group attached to the pyridazinone core and a propanamide chain linked to an antipyrine moiety. Key Differences: The target compound lacks the antipyrine group and instead incorporates a dimethylaminoethyl chain. This substitution likely enhances solubility compared to 6g’s lipophilic antipyrine . IR Data: C=O stretches at 1662 cm⁻¹ (similar to expected values for the target’s amide groups) .
Dimethylaminoethyl-Substituted Analogs
- SzR-105 (): Structure: Quinoline core with a dimethylaminopropyl carboxamide side chain. Key Differences: The quinoline core (vs. pyridazinone) and hydrochloride salt form may influence solubility and biological activity.
Sulfonamide-Modified Pyridazinones
- D315-1296 (): Structure: Pyridazinone core with a pyrrolidine-sulfonyl group and 4-methylphenyl substituent. Key Differences: The sulfonamide group may improve metabolic stability compared to the target’s fluorophenyl and dimethylaminoethyl groups, which prioritize solubility and binding .
Comparative Data Table
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